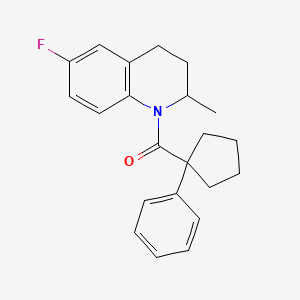
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-phenylcyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenylcyclopentanecarbonyl group attached to a dihydroquinoline core
Métodos De Preparación
The synthesis of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline typically involves multiple steps, including the formation of the quinoline core and the subsequent introduction of the fluorine, methyl, and phenylcyclopentanecarbonyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the Methyl Group: Methylation is typically carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Phenylcyclopentanecarbonyl Group: This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired carbonyl bond.
Análisis De Reacciones Químicas
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents such as sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties make it a candidate for use in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-1,2,3,4-tetrahydroquinoline: This compound differs by the degree of hydrogenation of the quinoline core.
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-quinoline: This compound lacks the dihydro component, resulting in different chemical properties.
Propiedades
Fórmula molecular |
C22H24FNO |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-phenylcyclopentyl)methanone |
InChI |
InChI=1S/C22H24FNO/c1-16-9-10-17-15-19(23)11-12-20(17)24(16)21(25)22(13-5-6-14-22)18-7-3-2-4-8-18/h2-4,7-8,11-12,15-16H,5-6,9-10,13-14H2,1H3 |
Clave InChI |
POLPGHNZUAZXSN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(N1C(=O)C3(CCCC3)C4=CC=CC=C4)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)
![1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B15153062.png)
![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15153063.png)

![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
![Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15153074.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B15153080.png)
![Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B15153084.png)
![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)
![4-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15153094.png)
![2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15153104.png)
![Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153111.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15153118.png)
